molecular formula C10H14BF4N3O2 B14477456 Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) CAS No. 66337-79-9

Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-)

Cat. No.: B14477456
CAS No.: 66337-79-9
M. Wt: 295.04 g/mol
InChI Key: VOQMEKMLMKEQEO-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) is an organic compound with the molecular formula C8H10BF4N3. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (R-N2+). These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) typically involves the diazotization of an aromatic amine. The process begins with the dissolution of the appropriate aniline derivative in a mixture of hydrofluoroboric acid and water. The reaction mixture is cooled to 0°C using an ice-water bath, and a solution of sodium nitrite is added dropwise. This results in the formation of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of diazonium salts is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Halogenated Aromatics: Products of the Sandmeyer reaction.

    Fluorinated Aromatics: Products of the Schiemann reaction.

    Azo Compounds: Products of azo coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by other nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) is unique due to the presence of both dimethylamino and dimethoxy substituents on the aromatic ring. These substituents can influence the reactivity and stability of the diazonium salt, making it suitable for specific synthetic applications .

Properties

CAS No.

66337-79-9

Molecular Formula

C10H14BF4N3O2

Molecular Weight

295.04 g/mol

IUPAC Name

4-(dimethylamino)-2,5-dimethoxybenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C10H14N3O2.BF4/c1-13(2)8-6-9(14-3)7(12-11)5-10(8)15-4;2-1(3,4)5/h5-6H,1-4H3;/q+1;-1

InChI Key

VOQMEKMLMKEQEO-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C1=C(C=C(C(=C1)OC)[N+]#N)OC

Origin of Product

United States

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